molecular formula C12H11N3O2 B15151214 Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B15151214
M. Wt: 229.23 g/mol
InChI Key: LURZVSPBFLZOER-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 2468009-71-2) is a chemical intermediate of interest in organic synthesis and medicinal chemistry research. This compound features the imidazo[1,2-a]pyridine scaffold, which is a privileged structure in drug discovery due to its wide range of biological activities . The molecular framework is present in several marketed drugs, including the sedative-hypnotic Zolpidem and the anxiolytic Alpidem, underscoring its pharmacological relevance . The specific 8-cyano-7-methyl substitution pattern on this scaffold makes it a valuable precursor for further functionalization. The cyano group, in particular, is a versatile handle for chemical transformation and can be used in various metal-catalyzed cross-coupling reactions to introduce diverse substituents, a strategy commonly employed to optimize the properties of lead compounds . Researchers utilize this and related compounds to synthesize novel derivatives for screening against various biological targets . The imidazo[1,2-a]pyridine core has been associated with numerous biological activities, including antitumor , antifungal , antibacterial , antiviral , and anti-inflammatory properties. Specific derivatives have demonstrated potent antiproliferative activity in biological evaluations . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-3-17-12(16)10-7-15-5-4-8(2)9(6-13)11(15)14-10/h4-5,7H,3H2,1-2H3

InChI Key

LURZVSPBFLZOER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=C(C2=N1)C#N)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the cyano and ester groups, which can participate in different chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of imidazo[1,2-a]pyridines include transition metal catalysts, oxidizing agents, and reducing agents . Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound from the imidazo[1,2-a]pyridine family, featuring a cyano group at the 8-position and an ethyl ester at the 2-position, which contributes to its chemical properties. The imidazo[1,2-a]pyridine framework includes a fused ring system with a pyridine and an imidazole ring, offering a platform for chemical reactivity and biological activity.

Potential Applications

  • Medicinal Chemistry this compound may be a scaffold for new pharmaceuticals for treating diseases, such as inflammation and cancer, due to its biological activity.
  • Material Science and Organic Electronics Its unique structure makes it a candidate for research in material science and organic electronics.

Chemical Properties and Reactions

This compound can undergo various chemical transformations because of its functional groups. The cyano group can participate in nucleophilic substitutions and be transformed into amines or other functional groups through hydrolysis or reduction reactions. The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid. The compound can engage in cross-coupling reactions, like Suzuki-Miyaura and Buchwald-Hartwig reactions, which facilitates functionalization at the 7 and 8 positions of the imidazo[1,2-a]pyridine core.

Biological Activities

Compounds within the imidazo[1,2-a]pyridine class have been studied for their potential biological activities. Research indicates that imidazo[1,2-a]pyridines can possess anti-inflammatory, antimicrobial, and anticancer activities. Some derivatives have been explored for their use in treating peptic ulcer diseases and other gastrointestinal disorders. Studies on interaction profiles of imidazo[1,2-a]pyridine derivatives suggest they can interact with various biological targets, including enzymes and receptors involved in disease pathways. Investigations into the binding affinities and mechanisms of action are crucial for understanding how this compound may exert its effects in biological systems.

Structural Similarities

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Properties
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylateLacks cyano groupMay exhibit different biological activities
8-Amino-7-methylimidazo[1,2-a]pyridineContains amino group instead of cyanoPotentially different pharmacological effects
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylateDifferent position of carboxylateVariation in reactivity and biological interactions

Mechanism of Action

The mechanism of action of ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Key Observations :

  • Microwave irradiation (e.g., 200°C in ) improves reaction efficiency for cyanation.
  • Yields for cyano-substituted derivatives range from 51% to 63%, influenced by steric and electronic effects of substituents.

Physical and Spectral Properties

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ethyl 8-chloro-7-cyanoimidazo[1,2-a]pyridine-2-carboxylate 229 8.35 (s, H-3), 8.20 (d, H-5), 7.05 (d, H-6) 161.9 (C=O), 141.3 (C-8), 114.4 (CN)
Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate - - -
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate - - 350.54 (MW), InChIKey: IIRCJIUYBPOGBX
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 243–245 1.35 (t, CH₃), 4.30 (q, CH₂) 165.1 (C=O), 148.2 (NO₂), 118.9 (CN)

Insights :

  • The cyano group in position 8 (target compound) would likely result in downfield shifts in ¹³C NMR (~114–118 ppm) similar to compound 10 in .
  • Saturated tetrahydroimidazopyridines exhibit lower melting points (243–245°C) compared to aromatic analogs (e.g., 229°C in ), reflecting reduced ring rigidity.

Biological Activity

Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate (ECMIPC) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of ECMIPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ECMIPC features a unique structure characterized by a cyano group at the 8-position and an ethyl ester at the 2-position. The imidazo[1,2-a]pyridine framework consists of a fused pyridine and imidazole ring, which contributes to its diverse chemical reactivity and biological activity .

Structural Formula

C12H11N3O2\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{2}

Pharmacological Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against a range of microbial pathogens.
  • Anti-inflammatory Activity : ECMIPC may possess anti-inflammatory properties similar to other derivatives in this family.
  • Anticancer Activity : Preliminary studies suggest that ECMIPC may inhibit the growth of cancer cells through various mechanisms.

The biological activity of ECMIPC can be attributed to its interaction with specific biological targets. Studies suggest that it may interact with enzymes and receptors involved in disease pathways. Key mechanisms include:

  • Enzyme Inhibition : ECMIPC may inhibit enzymes that play critical roles in inflammation and cancer progression.
  • Receptor Modulation : The compound might modulate receptors associated with pain and inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits activity against various pathogens; specific IC50 values need further exploration.
Anti-inflammatoryPotentially reduces inflammation markers in vitro; requires clinical validation.
AnticancerInhibits proliferation of cancer cell lines; specific pathways involved are under investigation.

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of imidazo[1,2-a]pyridine derivatives, ECMIPC demonstrated significant cytotoxic effects against several cancer cell lines. The study utilized MTT assays to evaluate cell viability, revealing an IC50 value indicative of its potential as an anticancer agent .

Comparative Analysis with Related Compounds

Understanding how ECMIPC compares with structurally similar compounds can provide insights into its unique properties. The following table summarizes some related compounds:

Compound NameStructural FeaturesUnique Properties
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylateLacks cyano groupDifferent biological activities
8-Amino-7-methylimidazo[1,2-a]pyridineContains amino group instead of cyanoPotentially different pharmacological effects
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylateDifferent position of carboxylateVariation in reactivity and biological interactions

This comparative analysis highlights how specific substitutions on the imidazo[1,2-a]pyridine scaffold can significantly alter chemical behavior and biological activity.

Q & A

Q. What synthetic routes are optimal for preparing Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted pyridine precursors with α-ketoesters. Evidence from related imidazo[1,2-a]pyridine derivatives (e.g., ethyl 8-chloro-6-(trifluoromethyl) derivatives) shows that reaction conditions such as solvent choice (ethanol or methanol), acid catalysts (HCl or H₂SO₄), and temperature control (60–80°C) significantly impact yield . Optimization studies recommend using excess ethyl bromopyruvate for improved cyclization efficiency. Purification via recrystallization or column chromatography (silica gel, cyclohexane/EtOAc) ensures ≥95% purity .

Q. How is structural characterization performed for this compound, and what spectroscopic data are critical for validation?

  • Methodological Answer : Key characterization techniques include:
  • 1H/13C NMR : Peaks for the cyano group (~δ 110–120 ppm in 13C NMR) and ester carbonyl (δ ~165 ppm) confirm substituent placement .
  • IR Spectroscopy : Absorbance bands at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups .
  • Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error ensures molecular formula accuracy .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : For crystal structure determination, use SHELX programs (e.g., SHELXL for refinement) to handle twinning or high thermal motion. For example, monoclinic systems (space group P21/c) require careful parameterization of unit cell dimensions (e.g., a = 8.189 Å, b = 15.821 Å) and hydrogen bonding networks . Discrepancies in bond lengths or angles (>0.02 Å) may indicate disordered solvent; iterative refinement with restraints or constraints is advised .

Q. How can computational modeling predict the compound’s reactivity in substitution or cyclization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic effects of the cyano and methyl groups. The LUMO map often localizes at the C-8 cyano position, making it susceptible to nucleophilic attack. Kinetic studies show that electron-withdrawing substituents (e.g., nitro groups in related derivatives) accelerate cyclization by lowering activation energy (~15–20 kcal/mol) .

Q. What pharmacological screening protocols are suitable for evaluating bioactivity, and how do structural modifications influence potency?

  • Methodological Answer :
  • Antimicrobial Assays : Test against Staphylococcus aureus (MIC via broth dilution) with imidazo[1,2-a]pyridines showing IC₅₀ values <10 µM .
  • SAR Analysis : Methyl at C-7 enhances lipophilicity (logP +0.5), improving membrane permeability. Cyano at C-8 increases hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase) .

Data Interpretation & Contradiction Analysis

Q. How should conflicting NMR data (e.g., split peaks or unexpected shifts) be investigated?

  • Methodological Answer :
  • Dynamic Effects : Rotameric splitting in 1H NMR (e.g., ester ethyl group) suggests restricted rotation; variable-temperature NMR (VT-NMR) at 25–80°C can resolve conformers .
  • Impurity Identification : Compare HRMS with theoretical m/z; a 51% purity compound (as in a related tetrahydroimidazo derivative) may require additional purification steps .

Q. Why do X-ray diffraction patterns sometimes fail to match computational predictions?

  • Methodological Answer : Discrepancies arise from crystal packing effects (e.g., π-π stacking in nitro-substituted analogs) or solvent inclusion. For example, the title compound’s monoclinic unit cell (V = 1484.7 ų) may trap ethanol molecules, altering predicted bond angles by 1–2° .

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